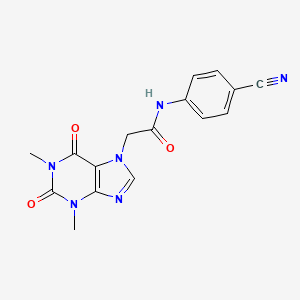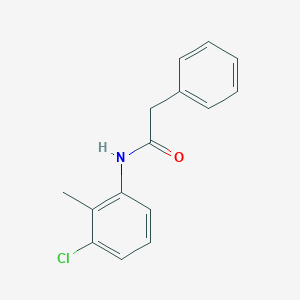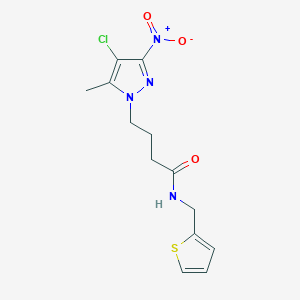![molecular formula C18H25NO2S B5645194 7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5645194.png)
7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane” is a complex molecule that could potentially be relevant in various chemical and pharmacological studies due to its unique structural features. The synthesis and analysis of such compounds are crucial for understanding their chemical behavior and potential applications in material science and medicinal chemistry.
Synthesis Analysis
The synthesis of complex spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane derivatives, involves multiple steps starting from commercially available reagents. Key strategies include the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane to construct the spirocyclic framework, which is foundational for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
Crystal structure analysis of related spirocyclic compounds, like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, reveals details about the molecular geometry, indicating that these compounds can adopt chair conformations and possess chiral centers. Such studies are instrumental in understanding the 3D arrangement and potential stereoselective interactions of these molecules (W. Wen, 2002).
Chemical Reactions and Properties
Spirocyclic compounds like 1,3,7,8-tetra-azaspiro[4.5]decane derivatives show versatility in chemical reactions, demonstrating the ability to undergo Smiles-type rearrangement when reacted with various nitrogen 1,3-binucleophiles. This reactivity pattern is crucial for the synthesis of heterocyclic compounds with potential biological activities (Chimichi, Nesi, & Neri, 1984).
properties
IUPAC Name |
2-oxa-9-azaspiro[4.5]decan-9-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-17(16-11-14-5-2-1-3-6-15(14)22-16)19-9-4-7-18(12-19)8-10-21-13-18/h11H,1-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLMJXJSOFXRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)N3CCCC4(C3)CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645126.png)
![N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645129.png)
![2-[(4-methylphenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5645134.png)
![N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B5645141.png)

![1-methylene-1,2,6,7,8,9-hexahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5645150.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5645157.png)

![4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5645174.png)


![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)